molecular formula C11H11N5O2 B1141941 Debromohymenialdisine CAS No. 125118-55-0

Debromohymenialdisine

Cat. No. B1141941
M. Wt: 245.24
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Debromohymenialdisine and its analogs involves complex organic reactions, highlighting the creativity and ingenuity in synthetic chemistry. Papeo et al. (2005) described the synthesis of (Z)-2-debromohymenialdisine through condensation between aldisine or its monobromo derivative and a novel imidazolinone-based glycociamidine precursor, showcasing the synthetic routes available for these marine alkaloids (Papeo, Posteri, Borghi, & Varasi, 2005). This research illustrates the advancements in the synthetic methodologies for accessing complex marine natural products.

Molecular Structure Analysis

Understanding Debromohymenialdisine's molecular structure is crucial for exploring its chemical reactivity and potential applications. The elucidation of its structure involves spectral data interpretation and comparison with known compounds. Williams and Faulkner (1996) provided insights into the molecular structure of Debromohymenialdisine by isolating its stereoisomers from the marine sponge Stylotella aurantium and analyzing its NMR spectra, revealing details about its tautomeric forms (Williams & Faulkner, 1996).

Chemical Reactions and Properties

The chemical reactivity of Debromohymenialdisine involves its participation in various organic transformations, illustrating its versatility as a synthetic intermediate or target molecule. The research by Saleem, Lansdell, and Tepe (2012) on synthesizing and evaluating Debromohymenialdisine-derived Chk2 inhibitors highlights the compound's utility in medicinal chemistry and its chemical properties facilitating the development of new pharmacologically active molecules (Saleem, Lansdell, & Tepe, 2012).

Scientific Research Applications

  • Inflammatory Bowel Disease Treatment : Debromohymenialdisine, isolated from the marine sponge Stylissa species, demonstrated anti-inflammatory properties in an in vitro model. It effectively attenuated the production and gene expression of inflammatory mediators in a transwell co-culture system, suggesting potential as a pharmaceutical lead for treating inflammation-related diseases, including Inflammatory Bowel Disease (IBD) (Lee et al., 2019).

  • Synthesis of Marine Sponge Alkaloids : Research on the synthesis of (Z)-hymenialdisine and (Z)-2-debromohymenialdisine, which are marine sponge alkaloids, was conducted. This included the development of a new glycociamidine precursor, illustrating the chemical interest in debromohymenialdisine and its derivatives (Papeo et al., 2005).

  • Checkpoint Kinase 2 (Chk2) Inhibitors : Debromohymenialdisine has been synthesized and evaluated as an inhibitor of Chk2, an enzyme involved in cell cycle regulation. This research suggests its potential as a template for drug development or as a molecular tool for studying Chk2-mediated radioprotection (Saleem et al., 2012).

  • Cancer Treatment Research : Debromohymenialdisine has been identified as a G2 checkpoint inhibitor, showing potential in cancer treatment. It was found to induce entry into mitosis in cancer cells, dependent on the activation of specific cellular enzymes (Curman, 1999).

  • Insecticidal and Cytotoxic Activities : Studies on the marine sponge Axinella carteri revealed that debromohymenialdisine exhibited insecticidal activity against pest insects and cytotoxicity against mouse lymphoma cells. This suggests potential applications in pest control and cancer research (Supriyono et al., 1995).

Safety And Hazards

The safety and hazards of Debromohymenialdisine are not well documented. It’s always recommended to handle it with appropriate safety measures5.


Future Directions

Debromohymenialdisine has been studied for its anti-inflammatory properties6. It could potentially be used as a pharmaceutical lead in the treatment of inflammation-related diseases including Inflammatory Bowel Disease6.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature.


properties

IUPAC Name

(4Z)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2/c12-11-15-8(10(18)16-11)6-2-4-14-9(17)7-5(6)1-3-13-7/h1,3,13H,2,4H2,(H,14,17)(H3,12,15,16,18)/b8-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRJOQGKGMHTOO-VURMDHGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CNC(=O)C2=C(/C1=C\3/C(=O)NC(=N3)N)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415332
Record name Debromohymenialdisine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Debromohymenialdisine

CAS RN

125118-55-0, 75593-17-8
Record name Debromohymenialdisine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04367
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Debromohymenialdisine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
652
Citations
RSZ Saleem, TA Lansdell, JJ Tepe - Bioorganic & medicinal chemistry, 2012 - Elsevier
Natural products have been the subject of interest for drug discovery and as tools for understanding the underlying cellular pathways in various diseases. We present herein the …
Number of citations: 29 www.sciencedirect.com
D qing Feng, Y Qiu, W Wang, X Wang… - International …, 2013 - Elsevier
Being physically unprotected sessile organisms, marine sponges are thought to protect themselves from surface fouling through the use of antifouling secondary metabolites. In this …
Number of citations: 26 www.sciencedirect.com
DH Williams, DJ Faulkner - Natural Product Letters, 1996 - Taylor & Francis
… debromohymenialdisine were isolated from the marine sponge Stylotella aurantium from Palau. The structures of (10E)-debromohymenialdisine … and debromohymenialdisine are due to …
Number of citations: 59 www.tandfonline.com
D Curman, B Cinel, DE Williams, N Rundle… - Journal of Biological …, 2001 - ASBMB
Cells can respond to DNA damage by activating checkpoints that delay cell cycle progression and allow time for DNA repair. Chemical inhibitors of the G 2 phase DNA damage …
Number of citations: 164 www.jbc.org
Y Xu, K Yakushijin, DA Horne - The Journal of Organic Chemistry, 1997 - ACS Publications
The synthesis of C 11 N 5 marine sponge alkaloids (±)-hymenin (1), stevensine (2), hymenialdisine (3), and debromohymenialdisine (4) is described. These natural products are the …
Number of citations: 97 pubs.acs.org
YF Song, Y Qu, XP Cao, W Zhang - Marine biotechnology, 2011 - Springer
Sponges (Porifera), as the best known source of bioactive marine natural products in metazoans, play a significant role in marine drug discovery and development. As sessile filter-…
Number of citations: 27 link.springer.com
V Sharma, JJ Tepe - Bioorganic & medicinal chemistry letters, 2004 - Elsevier
… by debromohymenialdisine as well as hymenialdisine in cells. Inhibition of Chk1 and Chk2 by debromohymenialdisine was … Both debromohymenialdisine and hymenialdisine showed …
Number of citations: 86 www.sciencedirect.com
H Annoura, T Tatsuoka - Tetrahedron letters, 1995 - Elsevier
… Debromohymenialdisine (lb) was also isolated from sponge slc-f, 2ab of the same genera in addition to Phakellia and an unidentified Korolevu sponge. 2c The …
Number of citations: 84 www.sciencedirect.com
G Papeo, H Posteri, D Borghi, M Varasi - Organic Letters, 2005 - ACS Publications
The synthesis of the C 11 H 5 marine sponge alkaloids, (Z)-hymenialdisine and (Z)-2-debromohymenialdisine, is described. A key step was the condensation between aldisine or its …
Number of citations: 57 pubs.acs.org
SM Lee, NH Kim, S Lee, YN Kim, JD Heo, JR Rho… - Molecules, 2019 - mdpi.com
… Debromohymenialdisine is an active pyrrole alkaloid that is well known to serve as a stable … -inflammatory properties of (10Z)-debromohymenialdisine (1) isolated from marine sponge …
Number of citations: 15 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.